An In-depth Technical Guide to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine
An In-depth Technical Guide to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine
CAS Number: 874571-73-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-4-(trifluoromethyl)phenyl)methanamine, also known as 2-methyl-4-(trifluoromethyl)benzylamine, is a critical fluorinated building block in contemporary medicinal chemistry. Its unique structural features—a trifluoromethyl group imparting metabolic stability and influencing electronic properties, and a reactive primary amine handle—make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies with an emphasis on the rationale behind experimental choices, and its applications in drug discovery, supported by mechanistic insights and analytical characterization data.
Introduction: The Strategic Importance in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.[1] (2-Methyl-4-(trifluoromethyl)phenyl)methanamine serves as a key scaffold that introduces this beneficial moiety, alongside a methyl group that can provide steric hindrance or favorable hydrophobic interactions within a target binding pocket.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of (2-Methyl-4-(trifluoromethyl)phenyl)methanamine is fundamental for its effective use in synthesis and for predicting its behavior in biological systems.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 874571-73-0 | Internal Verification |
| Molecular Formula | C₉H₁₀F₃N | |
| Molecular Weight | 189.18 g/mol | |
| Appearance | Likely a liquid at room temperature | Inferred from similar compounds |
| Boiling Point | Data not available; estimated to be higher than related compounds due to increased molecular weight. | |
| Density | Data not available; expected to be >1 g/mL. | |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane). | [2] |
Spectroscopic Characterization:
The structural integrity of (2-Methyl-4-(trifluoromethyl)phenyl)methanamine is confirmed through various spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected spectral data can be reliably predicted based on analogous structures.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns influenced by the methyl and trifluoromethyl substituents), a singlet for the benzylic methylene protons (-CH₂-), a singlet for the methyl protons (-CH₃), and a broad singlet for the amine protons (-NH₂). The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group.
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¹³C NMR: The carbon NMR will display characteristic signals for the aromatic carbons (with the carbon attached to the -CF₃ group showing a quartet due to C-F coupling), the benzylic carbon, and the methyl carbon.[3]
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¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[3]
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the amine group and cleavage of the benzylic bond.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).
Synthesis Methodologies: A Comparative Analysis
The synthesis of (2-Methyl-4-(trifluoromethyl)phenyl)methanamine can be approached through several reliable methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. Two primary and industrially relevant pathways are reductive amination of the corresponding aldehyde and catalytic hydrogenation of the nitrile.
Reductive Amination of 2-Methyl-4-(trifluoromethyl)benzaldehyde
This is a versatile and widely used one-pot method for the synthesis of primary amines.[4] The reaction proceeds through the in-situ formation of an imine, which is then reduced to the amine.
Diagram 1: Reductive Amination Workflow
Caption: Reductive amination of 2-methyl-4-(trifluoromethyl)benzaldehyde.
Experimental Protocol:
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Imine Formation: To a solution of 2-methyl-4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia, for example, ammonium acetate (excess). The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The choice of an ammonium salt of a weak acid helps to maintain a slightly acidic pH, which catalyzes imine formation.
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Reduction: A reducing agent is then introduced to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the reduction of the imine in the presence of the aldehyde. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be employed for a cleaner and more atom-economical process.[4]
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Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the reaction is quenched, and the solvent is removed. The product is then extracted into an organic solvent, washed, dried, and purified, typically by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Methanol and ethanol are preferred solvents as they readily dissolve the reactants and are compatible with many reducing agents.
-
Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride is effective for laboratory-scale synthesis due to its selectivity. For larger-scale production, catalytic hydrogenation is often favored due to its lower cost, higher efficiency, and reduced waste generation.[5]
Catalytic Hydrogenation of 2-Methyl-4-(trifluoromethyl)benzonitrile
This method offers a direct and high-yielding route to the primary amine from the corresponding nitrile.
Diagram 2: Nitrile Hydrogenation Workflow
Caption: Catalytic hydrogenation of 2-methyl-4-(trifluoromethyl)benzonitrile.
Experimental Protocol:
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Reaction Setup: A solution of 2-methyl-4-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., ethanol, methanol, or isopropanol) is placed in a high-pressure reactor.
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Catalyst Addition: A catalyst such as Raney nickel or rhodium on alumina is added. Ammonia is often added to the reaction mixture to suppress the formation of secondary amine byproducts.[6]
-
Hydrogenation: The reactor is purged and then pressurized with hydrogen gas. The reaction is typically heated and stirred until the uptake of hydrogen ceases.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude amine is then purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Catalyst: Raney nickel is a cost-effective and highly active catalyst for nitrile reduction. Rhodium-based catalysts can also be used and may offer different selectivity profiles.[7]
-
Ammonia: The presence of ammonia helps to minimize the formation of the secondary amine, which can occur through the reaction of the initially formed primary amine with the intermediate imine.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while maintaining selectivity for the desired primary amine.
Applications in Drug Development: A Key Building Block
The structural motifs present in (2-Methyl-4-(trifluoromethyl)phenyl)methanamine make it an attractive starting material for the synthesis of a variety of biologically active molecules. The trifluoromethyl group enhances metabolic stability and can improve binding affinity, while the primary amine serves as a versatile handle for further chemical modifications.
While specific drug candidates containing the (2-Methyl-4-(trifluoromethyl)phenyl)methanamine core are not extensively documented in publicly available literature, its structural similarity to components of known drugs suggests its potential in various therapeutic areas. For instance, many kinase inhibitors and central nervous system (CNS) active agents feature substituted benzylamine moieties.[8]
Hypothetical Signaling Pathway Modulation:
The incorporation of this building block into a larger molecule could, for example, lead to the development of a kinase inhibitor. The trifluoromethyl group could occupy a hydrophobic pocket in the ATP-binding site of a kinase, while the rest of the molecule provides specificity through hydrogen bonding and other interactions.
Diagram 3: Hypothetical Kinase Inhibition
Caption: Inhibition of a kinase signaling pathway.
Analytical Characterization and Quality Control
Ensuring the purity and identity of (2-Methyl-4-(trifluoromethyl)phenyl)methanamine is crucial for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic methods is employed for quality control.
Table 2: Analytical Methods for Quality Control
| Technique | Purpose | Typical Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A capillary column with a non-polar stationary phase is typically used. The mass spectrometer provides confirmation of the molecular weight and fragmentation pattern.[9] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and detection of non-volatile impurities. | Reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a UV detector. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | ¹H, ¹³C, and ¹⁹F NMR spectra are recorded in a deuterated solvent like CDCl₃. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | The spectrum is typically recorded as a neat film. |
Safety and Handling
As a primary amine, (2-Methyl-4-(trifluoromethyl)phenyl)methanamine is expected to be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2-Methyl-4-(trifluoromethyl)phenyl)methanamine is a strategically important building block for drug discovery and development. Its synthesis is achievable through robust and scalable methods, and its unique combination of a metabolically stable trifluoromethyl group and a synthetically versatile primary amine function provides a valuable platform for the creation of novel therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in the pharmaceutical sciences.
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